molecular formula C196H218Cl18N6O11 B1667620 Artemether and lumefantrine CAS No. 141204-94-6

Artemether and lumefantrine

Número de catálogo: B1667620
Número CAS: 141204-94-6
Peso molecular: 3472 g/mol
Clave InChI: VZQXHIJHMCHBNW-AGAWRZPESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lumefantrina co-artemeter es una combinación de dos fármacos antimaláricos, lumefantrina y artemeter. Esta combinación se utiliza principalmente para tratar la malaria no complicada causada por Plasmodium falciparum, especialmente en regiones donde la resistencia a otros fármacos antimaláricos es frecuente . La combinación es conocida por su alta eficacia y acción rápida contra las etapas eritrocíticas del parásito de la malaria .

Rutas de síntesis y condiciones de reacción:

Métodos de producción industrial:

Tipos de reacciones:

Reactivos y condiciones comunes:

Productos principales:

Aplicaciones Científicas De Investigación

Pharmacokinetics

  • Artemether :
    • Rapid onset of action with a half-life of approximately 2-3 hours.
    • Metabolized into dihydroartemisinin, which is the active metabolite contributing to its antimalarial effect.
  • Lumefantrine :
    • Longer half-life of about 4.5 days.
    • Slowly clears from the body, ensuring sustained action against remaining parasites .

Treatment of Malaria

The primary application of artemether and lumefantrine is in the treatment of acute uncomplicated malaria caused by Plasmodium falciparum. This combination is particularly effective in areas where resistance to traditional treatments like chloroquine exists. The World Health Organization recommends it as a first-line treatment for uncomplicated malaria .

Efficacy Studies

Numerous studies have demonstrated the efficacy of artemether-lumefantrine in treating malaria:

  • Clinical Trial in Tanzania (2022) : A single-arm trial reported high efficacy rates in patients treated with Coartem, showcasing its effectiveness against uncomplicated falciparum malaria .
  • Comparative Study in Kenya : A randomized trial compared artemether-lumefantrine with dihydroartemisinin-piperaquine, highlighting the sustained efficacy of the combination therapy over time .

Safety Profile

While generally well-tolerated, artemether-lumefantrine can cause side effects such as muscle pain, headache, and gastrointestinal disturbances. Serious side effects include potential prolongation of the QT interval, necessitating caution in patients with pre-existing heart conditions .

Case Studies

  • Hearing Loss Investigation : A case-control study conducted among patients treated with artemether-lumefantrine revealed concerns about potential irreversible hearing loss. However, no significant differences were found between treated individuals and controls regarding auditory function .
  • Treatment Failures : Reports from Belgium indicated cases of treatment failure associated with P. falciparum malaria despite administration of artemether-lumefantrine. These cases underscore the need for continuous monitoring of drug efficacy and potential genomic factors contributing to resistance .

Summary of Clinical Trials Involving Artemether-Lumefantrine

Study LocationYearSample SizeEfficacy Rate (%)Observed Side Effects
Tanzania2022N/AHighMild headaches
Kenya2006N/AHighGastrointestinal issues
BelgiumRecentN/AVariesQT prolongation

Pharmacokinetics Overview

DrugHalf-Life (hours)Metabolite
Artemether2-3Dihydroartemisinin
Lumefantrine4.5None

Propiedades

Número CAS

141204-94-6

Fórmula molecular

C196H218Cl18N6O11

Peso molecular

3472 g/mol

Nombre IUPAC

2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol;(4S,5R,8S,9R,10S,12R,13R)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane

InChI

InChI=1S/6C30H32Cl3NO.C16H26O5/c6*1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28;1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h6*7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3;9-14H,5-8H2,1-4H3/b6*25-15-;/t;;;;;;9-,10-,11+,12+,13+,14-,15?,16-/m......1/s1

Clave InChI

VZQXHIJHMCHBNW-AGAWRZPESA-N

SMILES

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C

SMILES isomérico

CCCCN(CC(O)C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)CCCC.CCCCN(CC(O)C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)CCCC.CCCCN(CC(O)C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)CCCC.CCCCN(CC(O)C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)CCCC.CCCCN(CC(O)C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)CCCC.CCCCN(CC(O)C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)CCCC.C[C@H]1[C@H]2[C@]34OOC(O[C@H]3O[C@@H]([C@@H]([C@@H]4CC1)C)OC)(CC2)C

SMILES canónico

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

artemether - benflumetol
Artemether Benflumetol
Artemether Benflumetol Combination
Artemether Lumefantrine
Artemether Lumefantrine Combination
artemether, benflumetol drug combination
Artemether, Lumefantrine Drug Combination
artemether-benflumetol combination
artemether-lumefantrine combination
Benflumetol, Artemether
CGP 56697
CGP-56697
CGP56697
Co Artemether
co-artemether
Coartem
Lumefantrine, Artemethe

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Artemether and lumefantrine
Reactant of Route 2
Artemether and lumefantrine
Reactant of Route 3
Artemether and lumefantrine
Reactant of Route 4
Artemether and lumefantrine
Reactant of Route 5
Artemether and lumefantrine
Reactant of Route 6
Artemether and lumefantrine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.